N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
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Overview
Description
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives, followed by acylation with 4-methylbenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce hydrazine derivatives .
Scientific Research Applications
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
Uniqueness
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzylidene hydrazine moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 364.2 g/mol
- CAS Number : 444174-72-5
The compound contains a dichlorobenzylidene moiety, which is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, analogs of benzylidene derivatives have shown potent inhibition of oxidative stress markers in various cellular models. The antioxidant activity is often attributed to the presence of phenolic groups that scavenge free radicals, thereby protecting cells from oxidative damage.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies on related compounds have demonstrated that they can effectively inhibit tyrosinase activity. For example, an analog with a similar structure showed an IC50 value of 1.12 µM against mushroom tyrosinase, indicating a strong inhibitory effect compared to standard inhibitors like kojic acid .
Table 1: Tyrosinase Inhibition IC50 Values of Related Compounds
Compound | IC50 (µM) |
---|---|
Kojic Acid | 24.09 |
Analog 1 | 17.62 |
Analog 3 | 1.12 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., B16F10 murine melanoma cells) revealed that certain analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours . However, some derivatives displayed concentration-dependent cytotoxicity, indicating the necessity for careful evaluation of the safety profile in therapeutic applications.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound likely interacts with active sites on enzymes such as tyrosinase, preventing substrate binding.
- Antioxidant Mechanisms : It may reduce oxidative stress through direct scavenging of reactive oxygen species (ROS).
Study on Melanin Production
A study evaluating the effects of similar compounds on melanin production in B16F10 cells demonstrated that exposure to these compounds significantly reduced melanin synthesis when stimulated by α-MSH (alpha-melanocyte-stimulating hormone). The reduction was attributed to the inhibition of tyrosinase activity within the cells .
In Vivo Efficacy
Further investigations into the in vivo efficacy of these compounds are required to establish their therapeutic potential fully. Preliminary studies suggest promising results in reducing pigmentation in animal models, warranting further exploration.
Properties
CAS No. |
769149-46-4 |
---|---|
Molecular Formula |
C17H15Cl2N3O2 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-11-5-7-12(8-6-11)17(24)20-10-15(23)22-21-9-13-3-2-4-14(18)16(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
InChI Key |
NCERFICQVQCJJU-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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